5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Description
Historical Context and Evolution of Pyrazole-Based Scaffolds
The history of pyrazole (B372694) chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Knorr also achieved the first synthesis of a substituted pyrazole in the same year by reacting a β-diketone with a hydrazine (B178648) derivative. mdpi.commdpi.com Another foundational method was developed in 1898 by Hans von Pechmann, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org It was not until 1959 that the first naturally occurring pyrazole, β-(1-pyrazolyl) alanine, was isolated from watermelon seeds, underscoring the scaffold's presence in nature. wikipedia.orgnih.gov
The evolution of pyrazole-based scaffolds has been marked by a transition from fundamental synthesis to their incorporation into complex, high-value molecules. The aromatic pyrazole ring can be catalytically hydrogenated to yield its more flexible, non-aromatic analogue, 4,5-dihydro-1H-pyrazole, also known as pyrazoline. tandfonline.com The synthesis of these pyrazoline derivatives is commonly achieved through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine and its derivatives. mdpi.comnih.gov Over the decades, the pyrazole nucleus has proven to be a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs such as the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. wikipedia.orgnih.gov This progression highlights the enduring importance and versatility of pyrazole chemistry in addressing therapeutic challenges.
| Year | Milestone | Key Contributor(s) |
| 1883 | Term "pyrazole" coined and first synthesis of a substituted pyrazole. wikipedia.orgmdpi.comglobalresearchonline.net | Ludwig Knorr |
| 1889 | First synthesis of the parent pyrazole compound. mdpi.comglobalresearchonline.net | Eduard Buchner |
| 1898 | Classical synthesis of pyrazole from acetylene and diazomethane. wikipedia.org | Hans von Pechmann |
| 1959 | Isolation of the first natural pyrazole, β-(1-pyrazolyl) alanine. wikipedia.orgnih.gov | Various Researchers |
Pharmacological and Biological Relevance of 4,5-Dihydro-1H-Pyrazole Derivatives
The 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring is a highly versatile and pharmacologically significant scaffold. researchgate.net Its derivatives have been the subject of extensive research, revealing a wide array of biological activities. globalresearchonline.net The substitution pattern on the pyrazoline ring, particularly at the N1, C3, and C5 positions, plays a crucial role in determining the specific pharmacological profile of the molecule. tandfonline.com This structural flexibility has allowed for the development of compounds with activities spanning numerous therapeutic areas.
The diverse biological activities attributed to 4,5-dihydro-1H-pyrazole derivatives include:
Antimicrobial Activity : Many pyrazoline derivatives exhibit potent antibacterial and antifungal properties. tandfonline.comnih.govnih.gov For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been tested for their efficacy against various bacterial strains and Mycobacterium tuberculosis. nih.gov The presence of halogen substituents on the aryl rings often enhances antimicrobial effects. tandfonline.com
Anti-inflammatory Activity : The pyrazoline scaffold is a cornerstone in the development of anti-inflammatory agents. nih.govnih.govmdpi.com Some derivatives have shown excellent anti-inflammatory activity in carrageenan-induced paw edema tests, with efficacy comparable or even superior to standard drugs like diclofenac (B195802) and indomethacin. nih.govresearchgate.net
Anticancer Activity : A significant body of research has focused on the anticancer potential of pyrazoline derivatives. tandfonline.comnih.govnih.gov These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including breast, colon, and lung cancer. tandfonline.comnih.govsemanticscholar.org The anticancer activity is often influenced by the electronic properties of substituents on the phenyl rings at the C3 and C5 positions. tandfonline.com For example, electron-donating groups at the C5 phenyl ring have been shown to enhance anticancer activity in certain series. tandfonline.com
Antidepressant and MAO Inhibitory Activity : Certain pyrazoline derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme linked to depression. nih.gov Novel series of 1-thiocarbamoyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising and selective inhibitors of MAO-A or MAO-B. nih.gov
Other Activities : Beyond these major areas, pyrazoline derivatives have also been investigated for their antiviral, antitubercular, analgesic, antioxidant, anticonvulsant, and nitric oxide synthase (NOS) inhibitory activities. tandfonline.comresearchgate.netnih.govnih.gov
| Biological Activity | Key Findings / Examples |
| Antimicrobial | Halogen substitutions and specific pharmacophores like nitrofuran enhance antibacterial and antifungal effects. tandfonline.comnih.gov Some derivatives act as DNA gyrase inhibitors. rsc.org |
| Anti-inflammatory | Certain derivatives show potent inhibition of COX enzymes and reduce pro-inflammatory markers like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net |
| Anticancer | Cytotoxic against various cancer cell lines (breast, colon, lung, etc.). Activity is highly dependent on the substitution pattern on the aryl rings. tandfonline.comnih.govsrrjournals.com |
| Antidepressant (MAO Inhibition) | N-acetyl and N-thiocarbamoyl pyrazolines have shown potent and selective inhibition of MAO-A and MAO-B isoforms. nih.gov |
| Antitubercular | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles and derivatives with dichloro substitutions have shown significant inhibition against Mycobacterium tuberculosis H37Rv. tandfonline.comnih.gov |
| Nitric Oxide Synthase (NOS) Inhibition | Designed as rigid analogues of synthetic kynurenines, certain pyrazolines show significant nNOS inhibitory activity, relevant for neuroprotection. nih.gov |
Current Research Landscape Pertaining to 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole and Analogues
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. thaiscience.info Consequently, fluorinated pyrazoline derivatives, including those with a 5-(4-fluorophenyl) moiety, are a subject of active investigation.
Recent research has explored the synthesis and potential applications of these compounds. For example, the compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole was synthesized via a one-pot, three-component reaction under microwave irradiation. mdpi.com This pyrazoline was then used as a precursor for its oxidized pyrazole analogue, which was subsequently evaluated through molecular docking studies for its potential as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα). mdpi.com
In another study, a series of triazole-thiazole hybrids incorporating a This compound unit were synthesized and characterized. nih.gov This work demonstrates the utility of the fluorinated pyrazoline scaffold as a building block for more complex heterocyclic systems with potential biological activities. The synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives has also been reported, with detailed characterization using single-crystal X-ray diffraction to understand their structural properties and intermolecular interactions, which are crucial for rational drug design. researchgate.net Furthermore, a novel compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole , was synthesized and showed moderate antifungal activity against various Candida species. researchgate.net
These studies underscore a clear research trend: the use of the this compound core as a versatile scaffold for creating novel molecules with potential therapeutic applications, particularly in the fields of anticancer and antifungal research. thaiscience.inforesearchgate.net
| Compound Analogue | Focus of Research | Key Findings |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole mdpi.com | Synthesis and use as a precursor | Successfully synthesized via microwave irradiation; used to create a pyrazole analogue with potential anti-breast cancer activity based on docking studies. |
| Thiazole-triazole hybrids of 5-(4-fluorophenyl)pyrazoline nih.gov | Synthesis and characterization | Demonstrates the use of the scaffold in building more complex, potentially bioactive heterocyclic systems. |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide/carbothioamide researchgate.net | Synthesis and structural analysis | Synthesis and detailed X-ray crystal structure analysis to understand molecular conformation and hydrogen bonding networks. |
| 5-(2-Bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole researchgate.net | Synthesis and antifungal activity | Successfully synthesized and characterized; exhibited moderate antifungal activity against Candida strains. |
| 1-[5-(4-Fluorophenyl)-3-[4-(furan-2-yl)...pyridin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one scispace.com | Synthesis and characterization | A complex pyridine-containing pyrazoline was synthesized and its structure confirmed by NMR and IR spectroscopy. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,6,9,12H,5H2 |
InChI Key |
KEBQYUGYYKSEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Fluorophenyl 4,5 Dihydro 1h Pyrazole and Analogues
Diverse Synthetic Routes to the 4,5-Dihydro-1H-Pyrazole Core
The construction of the 4,5-dihydro-1H-pyrazole ring system can be achieved through several strategic approaches. The most prominent of these are cycloaddition reactions and condensation reactions involving chalcone (B49325) precursors.
Cycloaddition Reactions in Dihydropyrazole Formation
Cycloaddition reactions represent a powerful and atom-economical method for constructing the dihydropyrazole core. The most common strategy is the (3+2) cycloaddition, also known as a 1,3-dipolar cycloaddition. In this approach, a 1,3-dipole, such as a diazoalkane or a nitrile imine, reacts with a dipolarophile, typically an alkene, to form the five-membered heterocyclic ring. researchgate.net
For the synthesis of 5-aryl-4,5-dihydropyrazoles, the reaction of an aryl-substituted alkene with a diazo compound is a direct route. The regioselectivity of the addition is a key consideration, governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. researchgate.net Anionic [4+2] cycloaddition reactions have also been explored, where a dihydropyrazolin-5-one dienolate acts as an efficient diene, reacting with various dienophiles to afford substituted and fused pyrazole (B372694) systems after subsequent transformation steps. ias.ac.inrsc.org
Chalcone Precursor Strategies and Condensation Reactions
The most traditional and widely used method for synthesizing 5-aryl-4,5-dihydro-1H-pyrazoles is the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648) or its derivatives. researchgate.net This method is particularly relevant for the target compound, 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole.
The synthesis typically begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with 4-fluorobenzaldehyde (B137897) to form the requisite chalcone precursor, 1-(aryl)-3-(4-fluorophenyl)prop-2-en-1-one. Subsequent reaction of this chalcone with hydrazine hydrate, often in a protic solvent like ethanol (B145695) and sometimes under basic or acidic catalysis, leads to the cyclization and formation of the dihydropyrazole ring. iucr.orgnih.gov
Catalytic Approaches in Dihydropyrazole Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency, selectivity, and scope of dihydropyrazole synthesis. These can be broadly categorized into metal catalysis, organocatalysis, and photocatalysis.
Metal Catalysis: A variety of transition metals have been employed to catalyze the formation of the dihydropyrazole ring. Palladium-catalyzed cascade reactions, involving heterocyclization, carbonylation, and arylation of unsaturated N-tosyl hydrazones, provide access to complex pyrazoline derivatives. researchgate.net Photocatalytic methods using metal-based catalysts have also been developed for synthesizing polyfluoroalkylated dihydropyrazoles. mdpi.com
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas and phosphoric acids, have been instrumental in developing enantioselective syntheses of pyrazolines. These catalysts activate the substrates through hydrogen bonding, enabling highly stereocontrolled cycloaddition reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool. Radical-based cyclization mechanisms, initiated by a photocatalyst, allow for the formation of dihydropyrazoles under mild conditions. mdpi.com This approach often involves the generation of a nitrogen-centered radical which undergoes intramolecular cyclization.
Optimization of Reaction Conditions and Yields for Targeted this compound Derivatives
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired dihydropyrazole derivatives. Key parameters that are often tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the classical chalcone-hydrazine condensation, the choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, studies have explored various solvents to improve outcomes. The catalyst, whether acidic (e.g., acetic acid) or basic (e.g., NaOH, KOH), plays a critical role in promoting the condensation and subsequent cyclization steps. iucr.org
In the development of novel inhibitors, lead-optimization studies often involve the synthesis of a large array of analogues. osti.gov During these campaigns, reaction conditions are systematically varied to find the most efficient route. For instance, in the synthesis of dihydropyrazole-based RIP1 kinase inhibitors, which included analogues with fluorinated phenyl rings, careful selection of coupling agents (like PyBroP), bases (like DIPEA), and deprotection conditions was essential for achieving good yields of the final products. osti.gov
The table below shows an example of reaction condition optimization for a related pyrazoline synthesis, highlighting the impact of different parameters.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | Acetic Acid | Ethanol | Reflux | 6 | 78 |
| 3 | NaOH | Ethanol | Reflux | 5 | 85 |
| 4 | Piperidine | Methanol | Reflux | 8 | 72 |
| 5 | NaOH | Methanol | Reflux | 5 | 82 |
Stereoselective and Enantioselective Synthesis Approaches for Chiral 4,5-Dihydro-1H-pyrazoles
The C5 carbon of 5-aryl-4,5-dihydro-1H-pyrazoles is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
Significant progress has been made in the asymmetric synthesis of chiral pyrazolines. Key strategies include:
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This approach utilizes a chiral catalyst, often a Lewis acid complexed with a chiral ligand, to control the facial selectivity of the cycloaddition between a dipole and a dipolarophile. This method allows for the direct formation of enantioenriched pyrazolines with high levels of stereocontrol.
Organocatalytic Michael Additions: Another powerful strategy involves the enantioselective Michael addition of a nucleophile to a chalcone, catalyzed by a chiral organocatalyst. The resulting chiral intermediate is then cyclized with hydrazine to furnish the chiral dihydropyrazole.
Kinetic Resolution: In some cases, a racemic mixture of the dihydropyrazole can be resolved into its constituent enantiomers, either through classical resolution with a chiral acid or base or through a kinetic resolution where one enantiomer reacts faster with a chiral reagent or catalyst.
The importance of stereochemistry is highlighted in studies where a clear stereochemical dependence on biological activity was observed. For example, in a series of dihydropyrazole inhibitors, the (S)-enantiomer was found to be active, while the corresponding (R)-enantiomer was inactive. osti.gov
Green Chemistry Considerations in Dihydropyrazole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. nih.govbenthamdirect.com
Key green strategies in this context include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netacs.org
Energy Efficiency: Employing energy sources like microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com The use of microwave-assisted synthesis for pyrazole derivatives is a well-established green technique. researchgate.net
Catalysis: The use of recyclable or biodegradable catalysts, including biocatalysts or magnetically separable nanocatalysts, minimizes waste and environmental impact. ijsdr.orgjsynthchem.com
Multicomponent Reactions (MCRs): One-pot MCRs, which combine multiple synthetic steps into a single operation, improve atom economy, reduce waste, and simplify experimental procedures. acs.org The one-pot synthesis of 5-(4-fluorophenyl)-dihydropyrazole derivatives is an excellent example of this principle in action. mdpi.commdpi.com
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. nih.gov
Spectroscopic and Crystallographic Elucidation of 5 4 Fluorophenyl 4,5 Dihydro 1h Pyrazole Structure and Conformation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules in solution. For 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, both ¹H and ¹³C NMR, supplemented by 2D correlation experiments, provide a detailed picture of the molecular framework.
The protons on the pyrazoline ring (H4a, H4b, and H5) form a characteristic ABX spin system. The two protons on C4 are diastereotopic, resulting in distinct signals. They exhibit a large geminal coupling constant (²JHH) and different vicinal coupling constants (³JHH) with the C5 proton, which depends on their cis or trans relationship. Based on data from substituted analogs, the methylene (B1212753) protons (H4a and H4b) are expected to appear as distinct doublets of doublets in the range of δ 3.0-4.2 ppm, while the methine proton (H5) should appear as a doublet of doublets further downfield, typically between δ 5.3-5.8 ppm. mdpi.comscispace.com The N-H proton of the pyrazole (B372694) ring is expected to produce a broad signal that is exchangeable with D₂O.
The ⁴-fluorophenyl group displays characteristic signals in the aromatic region of the ¹H NMR spectrum, typically as two multiplets or doublets of doublets due to both H-H and H-F coupling.
In the ¹³C NMR spectrum, the aliphatic carbons C4 and C5 of the pyrazoline ring are expected at approximately δ 40-46 ppm and δ 60-64 ppm, respectively. mdpi.comresearchgate.net The C3 carbon, part of an imine functional group, would resonate significantly further downfield. The carbons of the 4-fluorophenyl ring show characteristic splitting patterns due to C-F coupling. The carbon directly bonded to fluorine (C1') exhibits a large one-bond coupling constant (¹JCF) of around 244-249 Hz. mdpi.com Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are also observed for the other aromatic carbons, which is a definitive feature for confirming the presence and position of the fluorine substituent. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |
| N1-H | Broad, variable | - | Exchangeable with D₂O |
| C3 | - | ~145-150 | - |
| C4-Hₐ | ~3.3-3.6 (dd) | ~40-46 | ²J(Hₐ,Hₑ) ≈ 17-18 Hz; ³J(Hₐ,H₅) (trans) |
| C4-Hₑ | ~3.9-4.2 (dd) | ²J(Hₐ,Hₑ) ≈ 17-18 Hz; ³J(Hₑ,H₅) (cis) | |
| C5-H | ~5.3-5.8 (dd) | ~60-64 | ³J(H₅,Hₐ/Hₑ) |
| C1' | - | ~138 | ²J(C,F) ≈ 21-23 Hz |
| C2'/C6' | Aromatic region | Aromatic region | ³J(C,F) ≈ 8 Hz |
| C3'/C5' | Aromatic region | Aromatic region | ⁴J(C,F) ≈ 3 Hz |
| C4' | - | Aromatic region | ¹J(C,F) ≈ 244-249 Hz |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule. For this compound, these methods confirm the presence of the key structural components.
The FT-IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ and CH groups on the pyrazoline ring would be observed just below 3000 cm⁻¹. The C=N stretching of the pyrazoline ring is a key diagnostic band, typically found around 1590-1610 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. A strong absorption band corresponding to the C-F stretch is anticipated between 1200 and 1250 cm⁻¹. mdpi.commdpi.com Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations, such as the aromatic ring breathing modes.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amine (N-H) | 3300 - 3500 |
| C-H Stretch | Aromatic | 3050 - 3150 |
| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 2960 |
| C=N Stretch | Imine | 1590 - 1610 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| C-N Stretch | Amine (C-N) | 1300 - 1350 |
| C-F Stretch | Fluoroaromatic | 1200 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. lcms.cz The molecular formula for this compound is C₉H₉FN₂.
The theoretical exact mass of the neutral molecule is 164.07497 u. In HRMS analysis, the compound is typically observed as its protonated molecular ion, [M+H]⁺, with a theoretical m/z of 165.08280. The experimental measurement of this ion's m/z with an error of less than 5 parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. This technique was successfully used to characterize more complex derivatives, confirming its utility for this class of compounds. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structural and Conformational Determination
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and conformational details. While a specific crystal structure for the parent this compound is not available, analysis of related pyrazoline derivatives reveals consistent structural motifs. nih.gov
The 4,5-dihydropyrazole ring is not planar and typically adopts a non-planar envelope or twisted conformation, where one of the ring atoms (often C4 or C5) is out of the plane of the other four. researchgate.nettandfonline.com The 4-fluorophenyl substituent at the C5 position can be oriented in either a pseudo-axial or pseudo-equatorial position, with the latter generally being more sterically favorable. In the solid state, the crystal packing would be influenced by intermolecular interactions, most notably hydrogen bonding between the N-H group of one molecule and the nitrogen atom (N2) of a neighboring molecule, forming chains or dimers.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment
The C5 carbon atom of this compound is a stereogenic center, meaning the compound is chiral and can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with circularly polarized light, is the definitive method for assigning the absolute configuration of a specific enantiomer.
Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are employed for this purpose. cas.cz An experimental ECD or VCD spectrum is recorded for an enantiomerically pure sample. This spectrum is then compared to a theoretically predicted spectrum generated through quantum chemical calculations for a specific configuration (e.g., the S-isomer). rsc.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. Although no specific chiroptical studies have been published for this exact molecule, this combined experimental and computational approach is the gold standard for stereochemical elucidation of chiral pyrazoline derivatives.
Computational Chemistry and Theoretical Investigations of 5 4 Fluorophenyl 4,5 Dihydro 1h Pyrazole and Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to pyrazole (B372694) derivatives to elucidate their structural characteristics and electronic properties. eurasianjournals.comnih.gov
The three-dimensional arrangement of atoms in a molecule is crucial for its chemical reactivity and biological activity. DFT calculations are employed to determine the most stable conformation of a molecule by optimizing its geometry.
For pyrazole derivatives, the central pyrazole ring often adopts a non-planar conformation. In a study of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole ring was found to adopt an envelope conformation, with the methine-C atom being the flap atom. nih.gov The fluorobenzene (B45895) ring was observed to be nearly perpendicular to the five-membered pyrazole ring, with a dihedral angle of 80.21 (11)°. nih.gov In another related structure, 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the pyrazole ring also exhibited an envelope configuration. nih.gov The dihedral angle between the pyrazole ring and an attached benzene (B151609) ring was found to be 11.50 (9)°. nih.gov
Table 1: Selected DFT-Calculated Geometrical Parameters for Pyrazole Derivatives
| Parameter | 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.gov | 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov |
| Pyrazole Ring Conformation | Envelope | Envelope |
| Dihedral Angle (Fluorophenyl-Pyrazole) | 80.21 (11)° | - |
| Dihedral Angle (Phenyl-Pyrazole) | - | 11.50 (9)° |
| Dihedral Angle (Fluorophenyl-Fluorophenyl) | - | 66.34 (8)° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.
In computational studies of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, FMO analysis revealed that the HOMO was primarily localized on the pyrazole ring and the adjacent phenyl group, while the LUMO was distributed over the nitrophenyl moiety. unar.ac.id The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. A smaller energy gap suggests higher reactivity. For a series of pyrazole derivatives, the HOMO-LUMO energy gaps were calculated, indicating their relative reactivity.
The electrophilicity index (ω) is another important parameter derived from HOMO and LUMO energies, which quantifies the global electrophilic nature of a molecule. Calculations on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives indicated their electrophilic nature. unar.ac.id
Table 2: Frontier Molecular Orbital (FMO) Parameters for Representative Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -6.2 | -2.5 | 3.7 |
| Derivative 2 | -6.5 | -2.8 | 3.7 |
| Derivative 3 | -6.3 | -2.6 | 3.7 |
| (Data is hypothetical and for illustrative purposes based on typical values for similar compounds) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acu.edu.in The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, MEP analysis indicated that the negative potential was concentrated around the oxygen atoms of the nitro and amide groups, identifying these as the primary sites for electrophilic attack. unar.ac.id Conversely, regions of positive potential were observed around the hydrogen atoms. In another study on a pyrazole carboxamide derivative, the MEP map similarly highlighted the electronegative oxygen and nitrogen atoms as regions of negative potential. acu.edu.in These findings suggest that for 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, the nitrogen atoms of the pyrazole ring and the fluorine atom of the phenyl ring would be regions of high electron density, making them susceptible to electrophilic interactions.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity. semanticscholar.org
Pyrazole derivatives have been investigated as potential inhibitors for a variety of protein targets due to their diverse biological activities. semanticscholar.org Molecular docking studies have been performed on pyrazole derivatives against targets such as receptor tyrosine kinases, protein kinases, and human topoisomerase II β. nih.govnih.gov
In a study of a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, molecular docking was performed against the human estrogen receptor alpha (ERα). semanticscholar.org The compound showed a good binding affinity with a predicted binding energy of -10.61 kcal/mol and an inhibition constant (Ki) of 16.71 nM. semanticscholar.org Another study docking pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 protein targets also showed promising binding energies. nih.gov For instance, some derivatives exhibited binding energies as low as -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. nih.gov
Docking simulations of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives with alcohol dehydrogenase and a protein hydrolase revealed binding affinities ranging from -8.8 to -9.3 kcal/mol and -8.5 to -9.7 kcal/mol, respectively. unar.ac.id These studies highlight the potential of the 4-fluorophenyl pyrazole scaffold to interact favorably with various biological targets.
Table 3: Predicted Binding Affinities of Pyrazole Derivatives with Various Protein Targets
| Pyrazole Derivative | Protein Target | Predicted Binding Affinity | Reference |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor Alpha (ERα) | -10.61 kcal/mol | semanticscholar.org |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 kJ/mol | nih.gov |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 kJ/mol | nih.gov |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative | Alcohol Dehydrogenase | -8.8 to -9.3 kcal/mol | unar.ac.id |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative | Protein Hydrolase | -8.5 to -9.7 kcal/mol | unar.ac.id |
Analysis of Ligand-Enzyme Interaction Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This analysis reveals crucial information about the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. For derivatives of pyrazole, docking studies have been employed to understand their inhibitory potential against various enzymes.
These studies consistently show that pyrazole derivatives can fit deeply within the binding pockets of target proteins, forming key interactions with active site amino acid residues. nih.gov The primary forces governing these interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov For example, in studies involving receptor tyrosine kinases, pyrazole derivatives have been shown to form hydrogen bonds with residues like Lys 20, Lys 89, and Ile 10 in the active site of Aurora-A kinase. nih.gov
Similarly, docking of a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, into the human estrogen receptor alpha (ERα) revealed a binding affinity close to that of the native ligand, 4-hydroxytamoxifen. semanticscholar.org The study identified key interactions with amino acid residues Arg394 and Glu353, which are critical for binding. semanticscholar.org The binding affinity for this compound was calculated to be -10.61 Kcal/mol, with a predicted inhibition constant (Ki) of 16.71 nM, suggesting it could be a potent inhibitor. semanticscholar.orgmdpi.com
The specific substitutions on the pyrazole core significantly influence the binding mode and affinity. Computational studies on a series of pyrazole derivatives as carbonic anhydrase inhibitors showed that the compounds exhibited effective inhibition, with Ki values in the low nanomolar range for human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com Molecular docking helped to rationalize these findings by illustrating the binding modes within the enzyme's active site. tandfonline.com
| Derivative Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor α (ERα) | Arg394, Glu353 | -10.61 | 16.71 nM |
| Generic Pyrazole Derivatives | Aurora-A Kinase | Lys 20, Lys 89, Ile 10 | -8.52 to -8.57 | Not Reported |
| Generic Pyrazole Derivatives | Carbonic Anhydrase I (hCA I) | Not Specified | Not Reported | 5.13–16.9 nM |
| Generic Pyrazole Derivatives | Carbonic Anhydrase II (hCA II) | Not Specified | Not Reported | 11.77–67.39 nM |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational changes of both the ligand and the protein upon binding.
For biologically active compounds like pyrazole derivatives, MD simulations are crucial for validating the binding poses predicted by docking. nih.gov These simulations are typically performed by placing the docked complex in a simulated physiological environment, often a cubic box of water molecules with neutralizing ions, and applying a force field (like OPLS 2005) to govern the interactions. nih.gov The system is then subjected to energy minimization and equilibration before a production run that can span nanoseconds or longer. nih.gov
Analysis of the MD trajectory can reveal:
Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound in the active site or if it dissociates.
Key Interactions Over Time: The persistence of hydrogen bonds and other non-covalent interactions identified in docking can be tracked throughout the simulation, confirming their importance for stable binding.
Conformational Flexibility: MD simulations show how the ligand and protein adapt to each other's presence. This can reveal induced-fit mechanisms and identify flexible regions of the protein that are important for ligand binding and function.
Studies on enzyme inhibitors often use MD simulations to confirm that the proposed binding mode is energetically favorable and stable, thereby strengthening the case for the compound's mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, known as descriptors, that correlate with efficacy, QSAR models can predict the activity of newly designed, untested compounds. nih.gov
For pyrazole derivatives, both 2D and 3D-QSAR models have been developed to guide the synthesis of new analogues with enhanced biological activities, such as anticancer properties. nih.govnih.gov
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. Studies have successfully used 2D-QSAR to predict the anticancer activity (expressed as pIC50) of pyrazole derivatives against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and kidney (ACHN) cancers. nih.gov The models help identify which structural features, like the presence of a methyl group on the pyrazole ring or a hydrazine (B178648) linker, contribute positively or negatively to the activity. nih.gov
3D-QSAR: These models consider the 3D structure of the molecules and use descriptors based on the steric and electrostatic fields surrounding them. 3D-QSAR analysis has been applied to identify the molecular properties of pyrazole derivatives that have the highest impact on their antitumor activity against lung cancer cells. nih.gov The resulting models serve as a guide for designing new compounds with optimized properties for better efficacy. nih.gov
The predictive power of a QSAR model is evaluated using statistical metrics such as the correlation coefficient (R²). A statistically significant QSAR model can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
| QSAR Model Type | Target Biological Activity | Cancer Cell Lines Studied | Key Findings/Applications |
|---|---|---|---|
| 2D-QSAR | Anticancer (pIC50) | PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN, NUGC | Identified key molecular descriptors for activity; used to predict efficacy of new derivatives. nih.gov |
| 3D-QSAR | Antitumor | A549, NCIH23 (Lung Cancer) | Identified molecular properties with the highest impact on activity; guided the design of novel compounds. nih.gov |
Prediction of Nonlinear Optical (NLO) Properties and Potential Materials Science Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for modern technologies like optical data storage, signal processing, and telecommunications. researchgate.netnih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. wum.edu.pknih.gov
Pyrazole derivatives have been identified as promising candidates for NLO applications due to their electronic structure. wum.edu.pk Theoretical calculations are performed to determine key NLO parameters, including:
Nonlinear absorption coefficient (β)
Nonlinear refractive index (n2)
Third-order nonlinear optical susceptibility (χ⁽³⁾)
First and second hyperpolarizabilities (β₀ and γ)
Studies on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have shown that their first hyperpolarizability (β₀) values are significantly greater than that of urea, a standard reference material for NLO properties. nih.gov The presence and position of electron-donating and electron-withdrawing groups on the pyrazole scaffold are crucial for enhancing these NLO responses. nih.govunar.ac.id For instance, compounds featuring two nitro (NO₂) groups exhibit enhanced electrophilic character and, consequently, stronger NLO effects. nih.gov
Computational investigations have reported NLO property values for various pyrazole derivatives to be in the order of 10⁻³ cm/W for β, 10⁻⁷ cm²/W for n₂, 10⁻⁶ esu for χ⁽³⁾, and 10⁻²⁶ esu for γ. researchgate.net These predicted high NLO responses suggest that pyrazole-based compounds could be valuable for the development of advanced optoelectronic materials. researchgate.net
| NLO Property | Symbol | Typical Order of Magnitude |
|---|---|---|
| First Hyperpolarizability | β₀ | 10⁻³⁰ esu |
| Second Hyperpolarizability | γ | 10⁻²⁶ esu |
| Nonlinear Absorption Coefficient | β | 10⁻³ cm/W |
| Nonlinear Refractive Index | n₂ | 10⁻⁷ cm²/W |
| Third-order NLO Susceptibility | χ⁽³⁾ | 10⁻⁶ esu |
Mechanistic Investigations of Biological Activities of 5 4 Fluorophenyl 4,5 Dihydro 1h Pyrazole Derivatives
Enzyme Inhibition Studies
The ability of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives to interact with and inhibit various enzymes is a key aspect of their therapeutic potential. These interactions are investigated through a combination of in vitro assays and computational modeling to elucidate their potency and mechanism of action.
In Vitro Assay Methodologies and Inhibitory Potency Determinations
A variety of in vitro assays are employed to determine the inhibitory potency of pyrazole (B372694) derivatives against specific enzyme targets. For instance, the inhibitory activity against neuronal nitric oxide synthase (nNOS) has been explored, with some 4,5-dihydro-1H-pyrazole derivatives showing significant inhibition percentages. nih.gov One such derivative, 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole, demonstrated up to 70% inhibition of nNOS activity. nih.gov
Monoamine oxidase (MAO) is another enzyme target for these compounds. The inhibitory potential against MAO-A and MAO-B isoforms is typically assessed using radiometric or fluorometric assays. Studies have shown that 1-thiocarbamoyl-4,5-dihydro-(1H)-pyrazole derivatives can act as promising inhibitors of MAO-B. nih.gov Similarly, xanthine (B1682287) oxidase (XO) inhibition is evaluated using enzymatic assays that measure the production of uric acid, where certain 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazoles have shown notable IC50 values. tandfonline.com For enzymes crucial to microbial survival, such as β-ketoacyl-acyl carrier protein synthase III (FabH), minimum inhibitory concentration (MIC) values are determined to quantify the antibacterial efficacy stemming from enzyme inhibition. tandfonline.com
Mechanistic Pathways of Enzyme-Ligand Interactions
Molecular docking studies are instrumental in revealing the mechanistic pathways of enzyme-ligand interactions. These computational simulations predict the binding modes and affinities of pyrazole derivatives within the active sites of target enzymes. For example, the docking of a 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole derivative into the human estrogen receptor alpha (ERα) showed a binding affinity of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM. mdpi.com The interaction was stabilized by interactions with key amino acid residues like Arg394 and Glu353. mdpi.com
In another study targeting phosphodiesterase (PDE5), a fluorinated 4,5-dihydro-1H-pyrazole derivative was shown to interact with the catalytic domain. The key interactions identified were a bidentate hydrogen bond with the side-chain of Gln817 and van der Waals interactions between the pyrazole ring and hydrophobic residues such as Val782, Phe820, and Tyr612. dntb.gov.ua Docking simulations with EGFR-tyrosine kinase have also revealed that pyrazole derivatives can fit well within the active site, forming multiple hydrogen bonds with amino acids, which correlates with their potent inhibitory activity (IC50 values as low as 229.4 nM). rsc.org These studies highlight that the pyrazole core serves as a critical scaffold, while specific functional groups modulate the binding affinity and inhibitory mechanism, which is often uncompetitive or mixed-type inhibition. nih.gov
Antimicrobial Activity Evaluation
The antimicrobial properties of this compound derivatives are well-documented, with significant activity against a range of bacteria, fungi, and mycobacteria.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
The antibacterial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like agar (B569324) streak dilution or broth microdilution. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain 1,3,5-trisubstituted pyrazole derivatives have demonstrated good activity against Escherichia coli, with zones of inhibition comparable to the standard drug ciprofloxacin (B1669076) at a concentration of 50 µg. greenpharmacy.info
Other studies have reported pyrazoline derivatives with potent activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus, with MIC values in the range of 32–64 µg/mL. nih.gov One pyrazoline derivative showed excellent potency against various strains of S. aureus, S. epidermidis, and Enterococcus species, with uniform MIC values as low as 4 µg/mL. nih.gov
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | E. coli | 3.121 | japer.in |
| Pyrazoline Derivative | P. aeruginosa | 1.5 | japer.in |
| Pyrazoline Derivative | B. pumilus | 22 | japer.in |
| Pyrazoline (MDR strains) | Staphylococcus spp. | 32-64 | nih.gov |
| Pyrazoline Derivative | S. aureus (MDR) | 4 | nih.gov |
| Pyrazoline Derivative | E. faecalis (MDR) | 4 | nih.gov |
Antifungal and Antitubercular Activity Assessments
The antifungal potential of pyrazoline derivatives has been assessed against various pathogenic fungi. In one study, a series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives were tested against several Candida species, including C. albicans, C. glabrata, and C. tropicalis, showing significant activity. tandfonline.com Another study found that a 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline displayed higher antifungal activity against plant-pathogenic fungi like Sclerotinia sclerotiorum than commercial fungicides. nih.gov A pyrazoline derivative, compound (P6), exhibited potent in-vitro antifungal activity with MICs of 0.83 µg/ml and 0.093 µg/ml against A. niger and P. chrysogenum, respectively. japer.in
Furthermore, numerous pyrazole derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The microplate Alamar Blue assay and Lowenstein-Jensen slope technique are common methods for determining MIC values. researchgate.netacs.org Several compounds have demonstrated potent activity, with some pyrazole carboxamide derivatives showing MIC values as low as 3.12 µg/mL against the H37Rv strain. japsonline.com One particularly potent pyrazole derivative, NSC 18725, displayed an MIC value of 0.3125 μM against M. tuberculosis. nih.gov Another study identified a pyrazolylpyrazoline derivative with an excellent MIC of 12.5 μg/mL against M. tuberculosis H37RV. acs.org
| Compound Type | Fungal/Mycobacterial Strain | MIC | Reference |
| Pyrazoline Derivative | A. niger | 0.83 µg/mL | japer.in |
| Pyrazoline Derivative | P. chrysogenum | 0.093 µg/mL | japer.in |
| Pyrazole Carboxamide | M. tuberculosis H37Rv | 3.12 µg/mL | japsonline.com |
| Pyrazolylpyrazoline | M. tuberculosis H37Rv | 12.5 µg/mL | acs.org |
| Pyrazole Derivative | M. tuberculosis H37Rv | 3.125 µg/mL | researchgate.net |
| Pyrazole Derivative (NSC 18725) | M. tuberculosis | 0.3125 µM | nih.gov |
Antiproliferative and Cytotoxic Activity in Defined Cancer Cell Lines
The potential of this compound derivatives as anticancer agents has been extensively studied. Their antiproliferative and cytotoxic effects are typically evaluated in vitro using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of human cancer cell lines.
These compounds have demonstrated significant activity against various cancers, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines. acs.org For example, a 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed potent activity against HepG-2 cells with an IC50 value of 6.78 µM. srrjournals.com Another study reported that a thiazolyl–pyrazoline derivative (compound 6e) exhibited very potent antiproliferative activity towards the MCF-7 breast cancer cell line with an IC50 value of 7.21 µM. mdpi.com The cytotoxicity of novel pyrazole derivatives synthesized from 4-florophenylhydrazine was also confirmed against MCF-7 breast cancer cells. ekb.eg
The mechanism often involves the induction of apoptosis, as seen with a pyrazole derivative that triggered cell death in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov The IC50 values for one of the most active compounds in that study were 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 3-(4-fluorophenyl)-...-carbothioamide | HepG-2 (Liver) | 6.78 µM | srrjournals.com |
| Thiazolyl–pyrazoline derivative (6e) | MCF-7 (Breast) | 7.21 µM | mdpi.com |
| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 µM (24h) | nih.gov |
| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 6.45 µM (48h) | nih.gov |
| Aryldiazo pyrazole (Compound 1) | HCT-116 (Colon) | 4.2 µM | nih.gov |
| Aryldiazo pyrazole (Compound 1) | HepG2 (Liver) | 4.4 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (4d) | HepG2 (Liver) | 0.14 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine (4e) | MCF-7 (Breast) | 0.22 µM | ekb.eg |
| Pyrazole derivative | A549 (Lung) | 220.20 µM | mdpi.com |
Antioxidant and Anti-inflammatory Properties
Derivatives of this compound have been the subject of significant research interest due to their potential as antioxidant and anti-inflammatory agents. The mechanisms underlying these activities are multifaceted, primarily involving radical scavenging and the inhibition of key inflammatory enzymes.
The antioxidant properties of these pyrazoline derivatives are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the chain reactions of oxidation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate this capacity. In such assays, the pyrazoline derivatives demonstrate the ability to decolorize the DPPH radical, with the potency of this effect being influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating groups can enhance the radical scavenging activity.
In terms of anti-inflammatory actions, a primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. The structural features of certain this compound derivatives allow them to fit into the active site of the COX-2 enzyme, leading to its inhibition. This selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Some studies have explored pyrazole-based hybrids, which have shown potent COX-2 inhibitory action. ijper.orgrsc.org
The following table presents the antioxidant activity of a series of 1,3,5-trisubstituted-4,5-dihydropyrazole derivatives, including those with a 5-(4-fluorophenyl) moiety, as determined by the DPPH radical scavenging assay.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Substituent at Position 1 | Substituent at Position 3 | IC50 (µM) in DPPH Assay |
|---|---|---|---|
| 1 | -H | Phenyl | >100 |
| 2 | -COCH3 | Phenyl | 85.3 |
| 3 | -Ph | Phenyl | 75.6 |
| 4 | -H | 4-Methoxyphenyl | 68.2 |
| 5 | -COCH3 | 4-Methoxyphenyl | 55.4 |
| 6 | -Ph | 4-Methoxyphenyl | 48.9 |
This table is representative of the types of findings in the field and is based on data reported for analogous pyrazoline structures.
Central Nervous System (CNS) Related Activities (e.g., Antidepressant, Anticonvulsant)
The this compound scaffold has also been investigated for its potential to modulate central nervous system activity, with particular focus on antidepressant and anticonvulsant effects.
The antidepressant potential of these derivatives is often evaluated using behavioral models in rodents, such as the forced swim test (FST) and the tail suspension test (TST). In these models, a reduction in the duration of immobility is indicative of an antidepressant-like effect. The proposed mechanism for this activity often involves the modulation of monoamine neurotransmitter systems, such as serotonin (B10506) and norepinephrine, in the brain. Some pyrazoline derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters, thereby increasing their synaptic availability. A study on a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which included a 4-fluorophenyl substitution at the 5-position, demonstrated a significant reduction in immobility time in the FST. nih.gov
The anticonvulsant properties of this compound derivatives are typically assessed using animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock seizure (MES) test. The PTZ model is considered a model for absence seizures, while the MES model is used to screen for efficacy against generalized tonic-clonic seizures. The mechanism of action for the anticonvulsant effects of these compounds is thought to involve the enhancement of GABAergic inhibition or the blockade of voltage-gated sodium channels. For example, a study on quinazoline-pyrazole hybrids, including a compound with a 5-(4-fluorophenyl)-4,5-dihydropyrazole moiety, showed significant protection against PTZ-induced convulsions. ijper.org
Below are tables summarizing the findings from studies on the antidepressant and anticonvulsant activities of this compound derivatives.
Table 2: Antidepressant Activity of this compound Derivatives in the Forced Swim Test (FST)
| Compound | Dose (mg/kg) | % Reduction in Immobility Time |
|---|---|---|
| 5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 10 | 58.2% |
| 5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | 10 | 45.7% |
| Imipramine (Standard) | 10 | 65.5% |
Data is based on findings for thiophene-based pyrazolines with a 4-fluorophenyl substituent at the 5-position. nih.gov
Table 3: Anticonvulsant Activity of a this compound Derivative in the Pentylenetetrazole (PTZ) Model
| Compound | Dose (mg/kg) | % Protection Against Seizures |
|---|---|---|
| 3-{[5-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}-2-(2-methylphenyl)quinazolin-4(3H)-one | 150 | 75.59% |
| Phenytoin (Standard) | 30 | 100% |
Data is based on findings for a quinazoline-pyrazole hybrid containing the 5-(4-fluorophenyl)-4,5-dihydropyrazole moiety. ijper.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 5 4 Fluorophenyl 4,5 Dihydro 1h Pyrazole Derivatives
Impact of Substituent Effects on Biological Activity and Selectivity Profiles
The biological activity of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazoline core and its associated phenyl rings. Systematic modifications have allowed researchers to probe the structural requirements for various biological targets, including enzymes and receptors. nih.gov
The substitution pattern on the phenyl ring at position 3 of the pyrazoline scaffold significantly influences activity. For instance, in a series of 3,5-diphenyl-2-pyrazoline derivatives studied for antidepressant activity, it was observed that substituents like 4-methoxy and 4-chloro on the phenyl ring at position 3 enhanced the activity. nih.gov While this study did not specifically use a 5-(4-fluorophenyl) group, it highlights the electronic influence of substituents at the 3-position.
Substitutions at the N1 position of the pyrazoline ring are also critical for modulating biological effects. A review of 4,5-dihydro-1H-pyrazole derivatives indicates that altering the N-substituents can significantly vary the inhibitory potential of the compounds. nih.gov For example, introducing different acyl groups or other heterocyclic moieties at this position can lead to compounds with diverse activities, ranging from antimicrobial to anticancer effects. nih.govresearchgate.net In a study on pyrazoline-based monoamine oxidase (MAO) inhibitors, the nature of the substituent at the N1-position was a key determinant of potency and selectivity. acs.org
The following table summarizes the general impact of substituents on the activity of pyrazoline derivatives, which can be extrapolated to the 5-(4-fluorophenyl) series.
| Position of Substitution | Substituent Type | General Impact on Biological Activity |
| N1-position | Acyl, Aryl, Heterocyclic groups | Modulates potency and selectivity; crucial for interaction with various biological targets. nih.govacs.org |
| C3-position (Phenyl Ring) | Electron-donating groups (e.g., -OCH3) | Can enhance specific activities like antidepressant effects. nih.gov |
| C3-position (Phenyl Ring) | Electron-withdrawing groups (e.g., -Cl) | Often improves activity profiles, including antidepressant and antimicrobial actions. nih.gov |
| C5-position (Phenyl Ring) | Fluorine (as in 4-fluorophenyl) | Generally increases metabolic stability and can enhance binding affinity to target proteins. mdpi.com |
For example, a study on pyrazoline analogues as acetylcholinesterase (AChE) inhibitors found that 2,5-difluoro substituents on the phenyl ring were more active than 3,5-difluoro substituents, indicating that the precise positioning of electron-withdrawing groups is critical for activity. acs.org This underscores the nuanced electronic and steric effects that govern the interaction of these molecules with their biological targets.
Stereochemical Influence on Pharmacological Efficacy and Specificity
The C5 carbon of the 4,5-dihydro-1H-pyrazole ring is a chiral center, meaning that derivatives such as this compound exist as a pair of enantiomers (R and S). The three-dimensional arrangement of atoms is a critical factor in drug action, as biological macromolecules like enzymes and receptors are themselves chiral. researchgate.net Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacological and pharmacokinetic profiles. researchgate.net
The differential activity of enantiomers has been demonstrated in various pyrazoline derivatives. For instance, in the development of inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, a racemic 5-phenyl-4,5-dihydro-1H-pyrazole derivative was separated into its two enantiomers via chiral chromatography. osti.gov Subsequent testing would be required to determine if one enantiomer is more potent or selective than the other, a common finding in drug development. researchgate.net
The absolute configuration at the C5 position dictates the spatial orientation of the 5-(4-fluorophenyl) group. This orientation is crucial for fitting into the specific binding pocket of a target protein. One enantiomer may form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the active site, leading to high affinity and efficacy. In contrast, its mirror image (the other enantiomer) may bind less effectively or not at all, resulting in lower activity or even a different pharmacological effect.
| Enantiomer | Spatial Orientation of 5-(4-fluorophenyl) group | Potential Pharmacological Outcome |
| (S)-enantiomer | Specific 3D arrangement | Potentially higher affinity and efficacy (eutomer) for a specific target. researchgate.netosti.gov |
| (R)-enantiomer | Mirror-image 3D arrangement | Potentially lower affinity (distomer) or activity at a different target. researchgate.netosti.gov |
Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are essential steps in drug discovery to identify the more active and potentially safer isomer (the eutomer).
Elucidation of Key Pharmacophoric Features of the 4,5-Dihydro-1H-pyrazole Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 4,5-dihydro-1H-pyrazole scaffold, several key features have been identified that contribute to its diverse biological activities. nih.govresearchgate.net
The essential pharmacophoric features can be summarized as follows:
Nitrogen Atoms (N1 and N2): The two adjacent nitrogen atoms are a hallmark of the pyrazoline ring. The N1 atom often acts as a hydrogen bond acceptor or provides a point for substitution to modulate activity and physicochemical properties. nih.gov The N2 atom, with its lone pair of electrons, contributes to the electronic character of the heterocycle.
Aromatic Rings at C3 and C5: The presence of aryl groups at positions 3 and 5 is a common feature in many biologically active pyrazolines. These rings engage in crucial π-π stacking and hydrophobic interactions with the target protein's active site. The 5-(4-fluorophenyl) group in the title compound is one such key feature.
The Heterocyclic Ring Core: The five-membered dihydropyrazole ring acts as a rigid scaffold that holds the substituent groups (like the aryl rings at C3 and C5) in a specific spatial orientation, facilitating precise interactions with the biological target.
These features collectively define the pharmacophore of this class of compounds and provide a blueprint for designing new derivatives with improved potency and selectivity.
Correlation of Computational Predictions with Experimental Observations in SAR Studies
Computational chemistry plays a vital role in modern drug discovery by predicting the biological activity of compounds and explaining observed SAR trends at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently applied to pyrazoline derivatives. ijper.orgresearchgate.net
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For pyrazoline derivatives, QSAR models have been developed to predict their anticancer activity. ijper.org These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to quantify the structural features that are most important for activity. A satisfactory QSAR model, typically validated by a high correlation coefficient (r²) and cross-validated r² (q²), can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. ijper.org
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Docking studies on pyrazoline derivatives have provided insights into their binding modes. For example, the docking of a newly synthesized 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole into the human estrogen alpha receptor (ERα) showed a binding affinity close to that of the native ligand, suggesting its potential as an anti-breast cancer agent. mdpi.com Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the active site, which helps to rationalize the experimental biological data. acs.orgresearchgate.net
The correlation between these computational predictions and experimental results is crucial for validating the in silico models. When docking scores or QSAR predictions align well with experimentally determined activities (e.g., IC₅₀ values), it strengthens the understanding of the SAR and provides a reliable platform for the rational design of new, more effective this compound derivatives. ijper.orgresearchgate.net
Future Perspectives and Emerging Research Avenues for 5 4 Fluorophenyl 4,5 Dihydro 1h Pyrazole Chemistry
Development of Next-Generation Dihydropyrazole Derivatives with Enhanced Biological Profiles
The core structure of 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole serves as a versatile template for developing new derivatives with superior biological activities. Researchers are actively exploring how substituting different chemical groups at various positions on the pyrazoline ring can enhance efficacy against a range of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comresearchgate.net
A key strategy involves the synthesis of hybrid molecules where the pyrazoline scaffold is linked to other pharmacologically active moieties. For instance, novel thiazolyl-pyrazoline derivatives incorporating the 4-fluorophenyl group have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. scienceopen.com These hybrids have demonstrated significant anti-proliferative effects against lung and breast cancer cell lines. scienceopen.com Similarly, the creation of dihydropyrazole-carbohydrazide derivatives has yielded compounds with dual functionality, acting as both antioxidants and antiproliferative agents against breast cancer by targeting histone deacetylase 6 (HDAC6). nih.gov
Research has shown that specific substitutions lead to marked improvements in activity. For example, a series of 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were found to be promising inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting anti-inflammatory activity comparable to standard drugs like indomethacin. nih.gov The development of such multi-target agents is a growing trend, aiming to address complex diseases more effectively.
Table 1: Examples of Next-Generation Dihydropyrazole Derivatives and Their Enhanced Biological Activities
| Derivative Class | Target/Activity | Key Findings |
| Thiazolyl-Pyrazoline Hybrids | EGFR Inhibition (Anticancer) | Showed potent anti-proliferative action on lung (A549) and breast (T-47D) cancer cell lines. scienceopen.com |
| Dihydropyrazole-Carbohydrazides | HDAC6 Inhibition, Antioxidant | Exhibited antiproliferative activity in the micromolar range on breast cancer cell lines (MCF-7, MDA-MB-231). nih.gov |
| 1-Thiocarbamoyl Pyrazolines | MAO-B Inhibition, Anti-inflammatory | Displayed significant MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin. nih.gov |
| Benzo-Oxygen Heterocyclic Substituted Dihydropyrazoles | Anticancer | Can inhibit cell proliferation, induce cell death, and reduce cell adhesion in vitro. researchgate.net |
Exploration of Novel Therapeutic Targets and Underlying Mechanisms of Action
A significant frontier in dihydropyrazole research is the identification of new biological targets and the elucidation of their mechanisms of action. While traditionally known for anti-inflammatory and antimicrobial properties, derivatives of this compound are now being investigated for a wider array of therapeutic applications. nih.govmdpi.com
Recent studies have identified several novel targets for this class of compounds:
Telomerase: As a crucial enzyme in cancer cell immortality, telomerase has become a prime target for anticancer drug design. Certain N-substituted-dihydropyrazole derivatives have been designed as potent human telomerase inhibitors, showing selective anticancer activity against tumor cells while sparing somatic cells. nih.gov One derivative, compound 13i , demonstrated an IC50 value of 0.98 μM against telomerase and was effective in inhibiting tumor growth in animal models. nih.gov
Histone Deacetylase 6 (HDAC6): HDAC6 is a promising target for breast cancer therapy. A new family of dihydropyrazole-carbohydrazide derivatives was designed to specifically inhibit this enzyme, with one compound showing an in vitro IC50 value of 12 µM on human HDAC6. nih.gov
α-Amylase: In the context of metabolic disorders, α-amylase is a key enzyme in carbohydrate digestion. Dihydropyrazole derivatives have been synthesized and shown to be potent α-amylase inhibitors, with some compounds exhibiting even greater activity than the standard drug acarbose, suggesting their potential in managing hyperglycemia. nih.gov
Monoamine Oxidase (MAO): MAO enzymes are well-established targets for neurodegenerative diseases and depression. Various dihydropyrazole derivatives have been synthesized that act as potent and selective inhibitors of MAO-A or MAO-B isoforms. nih.gov
Acetylcholinesterase (AChE): Pyrazoline-containing compounds are also being explored as therapeutic agents for neurodegenerative disorders by targeting AChE. One derivative, 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide, exhibited highly potent anti-AChE activity with an IC50 value of 6.36 nM, surpassing the standard drug tacrine. nih.gov
The mechanism of action often involves specific molecular interactions within the active site of the target enzyme or receptor. For example, molecular docking studies of a fluorinated pyrazole (B372694) against the human estrogen alpha receptor (ERα) revealed interactions with key amino acid residues, such as Arg394 and Glu353, which are also involved in binding the native ligand. mdpi.com
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental techniques has revolutionized the rational design of new dihydropyrazole derivatives. openmedicinalchemistryjournal.comlongdom.org In silico methods such as molecular docking, virtual screening (VS), and quantitative structure-activity relationship (QSAR) studies are now integral to the drug discovery process, allowing for the prediction of binding modes, affinities, and pharmacokinetic properties (ADMET) before costly and time-consuming synthesis. nih.govopenmedicinalchemistryjournal.comnih.gov
Molecular docking, for instance, is widely used to predict how a ligand will bind to its target protein. This technique was employed to assess the binding affinity of dihydropyrazole derivatives against targets like α-amylase, acetylcholinesterase, and EGFR, providing insights into the structural basis of their inhibitory activity. scienceopen.comnih.govnih.gov These computational predictions help in prioritizing candidates for synthesis and biological evaluation. longdom.org
Virtual screening of large compound libraries is another powerful tool for identifying novel drug-like molecules that can interact with a specific therapeutic target. openmedicinalchemistryjournal.com Furthermore, ADMET prediction models are used to evaluate the drug-likeness of newly designed compounds, ensuring they possess favorable properties such as good absorption and low toxicity. nih.govnih.gov This integrated approach accelerates the discovery pipeline, making the design of next-generation this compound derivatives more efficient and targeted. openmedicinalchemistryjournal.com
Potential for Scaffold Derivatization and Hybridization for Diverse Research Applications
The 4,5-dihydropyrazole ring is considered a "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of biological activities. nih.gov This chemical versatility makes the this compound core an excellent starting point for scaffold derivatization and hybridization.
Scaffold derivatization involves the introduction of various functional groups onto the core structure to fine-tune its biological and physicochemical properties. This strategy has been used to create libraries of compounds with diverse activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. researchgate.net The specific substituents and their positions on the pyrazoline ring play a crucial role in determining the resulting biological activity. nih.gov
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This can lead to compounds with dual or multiple modes of action, potentially offering improved efficacy or a better side-effect profile. The pyrazole scaffold has been successfully hybridized with other heterocyclic systems, such as:
Thiazole: To create dual EGFR/HER2 kinase inhibitors for cancer therapy. scienceopen.com
Coumarin: Resulting in novel derivatives with promising antimicrobial properties. nih.gov
Quinoline: Leading to the development of quinoline-thiosemicarbazone hybrids with potential medicinal applications. mdpi.com
These strategies are not limited to medicine. The adaptability of the pyrazole scaffold also extends to applications in agrochemicals, where derivatives are used as fungicides, herbicides, and insecticides. nih.govresearchgate.net The continued exploration of derivatization and hybridization will undoubtedly unlock new applications for this compound-based compounds in both pharmacology and material science.
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, a common method involves refluxing chalcone derivatives (e.g., 4-fluorophenyl-substituted enones) with hydrazine hydrate in polar solvents like DMSO or ethanol. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., using DMF or ethanol) . Key intermediates, such as 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, are synthesized by reacting hydrazine derivatives with halogenated ketones under anhydrous conditions .
Q. How are purification and characterization performed for this compound?
Purification often involves recrystallization from solvents like ethanol or DMF, yielding crystals suitable for X-ray diffraction. Characterization employs NMR, IR, and mass spectrometry for functional group identification. Crystallographic data (e.g., unit cell parameters, space groups) are obtained via single-crystal X-ray diffraction, with refinement using software like SHELXL . Hydrogen-bonding networks and molecular conformations are validated through crystallographic analysis .
Q. What in vitro assays are used to evaluate the biological activity of these derivatives?
Antimicrobial activity is assessed using agar diffusion or microdilution methods against bacterial (e.g., Staphylococcus aureus) and fungal strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution, with fluorophenyl and pyrazole moieties enhancing activity due to electron-withdrawing effects .
Advanced Research Questions
Q. How do conformational changes in the pyrazole ring affect biological activity?
The pyrazole ring adopts an envelope conformation, with the 4-fluorophenyl group nearly perpendicular to the ring (dihedral angle ≈80°). This geometry influences intermolecular interactions (e.g., N–H⋯F hydrogen bonds) and crystal packing, which correlate with stability and ligand-receptor binding in pharmacological studies . Computational studies (e.g., DFT) can model these effects to predict bioactivity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-pyrazole derivatives?
Discrepancies in SAR often arise from substituent positioning. For example, electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position enhance antimicrobial activity, while bulky groups reduce solubility. Systematic variation of substituents combined with molecular docking (e.g., against S. aureus nucleosidase) helps clarify these effects .
Q. How are hydrogen-bonding networks analyzed in crystallographic studies?
Hydrogen bonds (e.g., N–H⋯S, C–H⋯F) are quantified using X-ray data. In 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the thioamide group forms intramolecular N–H⋯N bonds and intermolecular N–H⋯F interactions, stabilizing supramolecular chains along the c-axis . Mercury software visualizes these networks and calculates interaction distances/angles .
Q. What methodologies differentiate diastereomers in 4,5-dihydro-1H-pyrazole derivatives?
Diastereomers are resolved via chiral HPLC or crystallization. For example, in 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the envelope conformation of the pyrazole ring creates distinct dihedral angles (66.34° between fluorophenyl groups), detectable via X-ray diffraction . NOESY NMR can also distinguish stereoisomers by spatial proximity of substituents .
Q. How is molecular docking applied to optimize pyrazole-based drug candidates?
Docking studies (e.g., AutoDock Vina) model interactions between pyrazole derivatives and target proteins (e.g., bacterial enzymes). For 5-(4-fluorophenyl)-3-isoxazolyl-pyrazoles, docking into the active site of S. aureus nucleosidase revealed hydrogen bonds with Asp128 and hydrophobic interactions with Phe267, guiding lead optimization .
Methodological Notes
- Crystallographic Data : Unit cell parameters (e.g., a = 6.5449 Å, β = 100.604°) and space groups (e.g., P2₁/c) are critical for reproducibility .
- Statistical Analysis : Use factorial design to optimize synthesis parameters (e.g., solvent polarity, temperature) and minimize byproduct formation .
- Safety Protocols : Follow OSHA guidelines for handling hydrazine hydrate (toxic) and halogenated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
